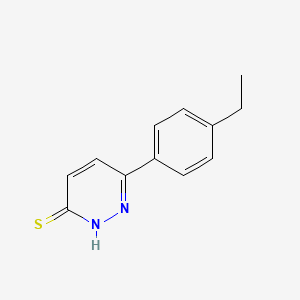

6-(4-Ethylphenyl)pyridazine-3-thiol

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-ethylphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYQNLNXOKMANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 6 4 Ethylphenyl Pyridazine 3 Thiol

Tautomerism and Isomeric Equilibria of Pyridazine-3-thiols (Thione-Thiol Tautomerism)

Pyridazine-3-thiol (B1598171) and its derivatives are capable of existing in two tautomeric forms: the aromatic thiol form and the non-aromatic thione form. This equilibrium is a critical determinant of the molecule's reactivity, influencing whether it behaves as a nucleophilic thiol or engages in reactions characteristic of a thiocarbonyl group.

For the parent pyridazine-3-thiol, the thione form, 1H-pyridazine-6-thione, is generally considered the more stable tautomer in solution. acs.org However, the position of this equilibrium is sensitive to various factors including the solvent, temperature, and the nature of substituents on the pyridazine (B1198779) ring. acs.orgresearchgate.net

In the case of 6-(4-Ethylphenyl)pyridazine-3-thiol, the presence of the bulky and electron-donating 4-ethylphenyl group at the C6 position can influence the tautomeric balance. Studies on related 6-(2-pyrrolyl)pyridazin-3-thione systems have shown that electron-rich substituents can shift the equilibrium towards the thiol form by enhancing the electron density on the pyridazine ring. researchgate.net While specific data for the 4-ethylphenyl derivative is not prevalent, it is plausible that this substituent similarly favors the thiol tautomer to a greater extent than in the unsubstituted parent compound, thereby increasing the aromatic character and the availability of the nucleophilic thiol group for reactions.

Figure 1: Thione-thiol tautomerism in this compound.

Figure 1: Thione-thiol tautomerism in this compound.Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the thiol (-SH) or thionate (-S⁻) form is a potent nucleophile, readily participating in a variety of bond-forming reactions. This reactivity is central to the synthetic utility and potential biological interactions of this compound.

Alkylation Reactions (S-Alkylation)

The thiol group can be readily alkylated to form the corresponding thioether (sulfide). This S-alkylation reaction is a common transformation for pyridazine-3-thiols. The reaction typically proceeds by deprotonating the thiol with a base (like sodium hydroxide (B78521) or sodium methoxide) to form the more nucleophilic thiolate anion, which then attacks an alkyl halide or another suitable electrophile. campushomepage.com

Research on the synthesis of 3-alkylthio-6-allylthiopyridazine derivatives demonstrates this principle. campushomepage.com In these syntheses, a chloro-substituted pyridazine is first reacted with an alkylthiol to form a thioether, showcasing the high nucleophilicity of the thiol group. campushomepage.comnih.gov For this compound, a similar reaction with an alkylating agent (R-X) would yield the corresponding 3-(alkylthio)-6-(4-ethylphenyl)pyridazine.

Table 1: Representative S-Alkylation Reactions of Pyridazine-3-thiols

| Pyridazine Substrate | Alkylating Agent (R-X) | Base | Product | Reference |

|---|---|---|---|---|

| 3-chloro-6-allylthiopyridazine | Thioalcohol (R-SH) | NaOH | 3-(Alkylthio)-6-allylthiopyridazine | campushomepage.com |

| 3,6-dichloropyridazine | 2-propene-1-thiol | NaOCH₃ | 3-chloro-6-allylthiopyridazine | campushomepage.com |

Acylation Reactions

In addition to alkylation, the thiol group can undergo acylation with reagents like acyl chlorides or anhydrides to form thioesters. researchgate.net This reaction is a fundamental process in organic synthesis. researchgate.net Cobalt(II) chloride has been shown to be an effective catalyst for the coupling of anhydrides or acid chlorides with thiols, producing thioesters in excellent yields. researchgate.net While specific studies on the acylation of this compound are scarce, the general reactivity of thiols suggests that it would readily react with acylating agents under appropriate conditions to form the corresponding S-acyl derivative.

Disulfide Bond Formation

Thiols are well-known to undergo oxidation to form disulfide bonds (-S-S-). This can occur through self-condensation of two thiol molecules or via a thiol-disulfide exchange reaction. researchgate.netnih.gov The formation of disulfide bonds is a critical process in protein folding and structure stabilization. nih.govresearchgate.net

The reaction is often initiated by an oxidizing agent or proceeds through a thiol-disulfide exchange mechanism where a thiolate anion attacks a disulfide bond. nih.gov The classical reagent for detecting thiols, 5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB, operates on this principle, forming a mixed disulfide. nih.gov this compound can be expected to form a symmetrical disulfide, bis(6-(4-ethylphenyl)pyridazin-3-yl) disulfide, upon oxidation. It could also form unsymmetrical disulfides by reacting with other thiols or existing disulfide compounds. researchgate.net

Electrophilic Properties and Interactions

While the thiol group confers strong nucleophilic character, the pyridazine ring itself possesses electrophilic properties. The two adjacent nitrogen atoms are electron-withdrawing, which reduces the electron density of the ring carbons, making them susceptible to nucleophilic attack. uomustansiriyah.edu.iqyoutube.com This effect is particularly pronounced in pyridinium (B92312) ions but is also relevant for neutral pyridazine systems. uomustansiriyah.edu.iqslideshare.net

This inherent electrophilicity means that the pyridazine ring of this compound can potentially interact with endogenous nucleophiles, such as the thiol groups of cysteine residues in proteins. While electrophilic attack on the pyridazine ring is generally less favorable than reactions at the thiol group, it can occur, especially if the ring is further activated or under specific biological conditions. For instance, electrophilic substitution reactions on pyridine (B92270), a related heterocycle, occur mainly at the C-3 position, although they are generally sluggish. youtube.com Nucleophilic aromatic substitution, however, is more feasible for the electron-deficient pyridine ring. youtube.com

In Vitro Biological Activity Investigations of 6 4 Ethylphenyl Pyridazine 3 Thiol and Its Analogs

Enzyme Inhibition Studies

The unique structural features of pyridazine (B1198779) derivatives make them promising candidates for the development of potent and selective enzyme inhibitors.

Inhibition of Hydrolases (e.g., Urease)

Urease, a nickel-containing hydrolase, is a crucial enzyme in the metabolism of urea (B33335) and is implicated in the pathogenesis of various clinical conditions. nih.govdergipark.org.tr The inhibition of this enzyme is a key therapeutic strategy. While direct studies on 6-(4-ethylphenyl)pyridazine-3-thiol are not extensively documented, the broader class of sulfur-containing heterocyclic compounds has been investigated for urease inhibitory potential. dergipark.org.tr Compounds containing a thiol group, such as in the target molecule, are of particular interest. For instance, disulfiram, a known thiol reagent, has been shown to inhibit urease non-competitively, suggesting that it may bind to cysteine residues within the enzyme, such as the Cys592 "hinge" in the flexible active site flap. nih.gov This provides a basis for the potential of thiol-containing pyridazine derivatives to act as urease inhibitors. The inhibition mechanism often involves the interaction of the sulfur atom with the nickel ions in the active site of the urease enzyme. researchgate.netresearchgate.net

Inhibition of Kinases (e.g., GAK, c-Met)

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. The receptor tyrosine kinase c-Met, in particular, is a well-established target in cancer therapy. nih.gov Several studies have focused on the design and synthesis of pyridazine and pyridazinone derivatives as c-Met kinase inhibitors. nih.govnih.govresearchgate.netmdpi.com For example, a series of substituted 6-phenyl-3H-pyridazin-3-one derivatives bearing a morpholino-pyrimidine moiety have been reported as potent c-Met inhibitors. nih.gov The structure-activity relationship (SAR) studies of these analogs revealed that substitutions on the phenyl ring significantly influence their inhibitory activity. nih.gov Although direct evidence for this compound is not available, the established activity of its pyridazinone and pyridine-based analogs suggests that the core pyridazine structure is a viable scaffold for targeting c-Met. researchgate.net

Inhibition of Proteases (e.g., Cysteine Proteases)

Cysteine proteases are a class of enzymes involved in various physiological and pathological processes, including protein degradation and immune responses. frontiersin.orgnih.gov These proteases are characterized by a cysteine residue in their active site and are attractive therapeutic targets. nih.govnih.gov Nitrile-based inhibitors have been shown to be particularly effective against cysteine proteases. frontiersin.orgku.edu While specific data on this compound is scarce, the general principle of targeting the active site thiol with reactive moieties is well-established. nih.gov Furthermore, a study on 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide demonstrated selective and competitive inhibition of the C1s protease, a component of the classical complement pathway, highlighting the potential of pyridine-based structures to inhibit proteases. researchgate.net

Inhibition of Oxidoreductases (e.g., COX-1/2)

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key enzymes in the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The pyridazine nucleus has emerged as a promising template for the development of selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govcu.edu.egsemanticscholar.org Numerous studies have reported on the synthesis and evaluation of pyridazine and dihydropyridazinone derivatives as COX inhibitors. cu.edu.egrsc.orgnih.gov For instance, certain 6-(2-(aryl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives have shown potent and selective COX-2 inhibitory activity, with some compounds being more potent than the standard drug celecoxib. cu.edu.eg The substitution pattern on the phenyl ring at the 6-position of the pyridazine core is a critical determinant of both potency and selectivity for COX-2. cu.edu.eg

The following table summarizes the COX inhibitory activity of some representative pyridazine analogs:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

| Celecoxib | 2.51 | 2.16 | 2.51 |

| Compound 3g | >100 | 0.04384 | >2281 |

| Compound 6a | >100 | 0.05301 | >1886 |

| Compound 5f | 14.34 | 1.50 | 9.56 |

| Compound 6f | 9.56 | 1.15 | 8.31 |

Antimicrobial Activity Assessments (in vitro)

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Pyridazine derivatives have shown promise in this area. researchgate.netthaiscience.info

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A variety of pyridazine-containing heterocyclic systems have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. thaiscience.infonih.govresearchgate.net For example, pyrazolo[3,4-c]pyridazine derivatives have been investigated, with some compounds showing significant activity. thaiscience.info One such derivative, 5-(4-Hydroxy-3-methoxyphenyl)-3-(4-chlorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, was found to be particularly effective against both types of bacteria. thaiscience.info The antimicrobial potential of thiopyridazine analogs has also been noted, with activity reported against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The diverse structural modifications possible on the pyridazine ring allow for the fine-tuning of antibacterial potency and spectrum of activity. researchgate.net

The table below presents the antibacterial activity of selected pyridazine analogs against various bacterial strains, represented by the diameter of the inhibition zone in mm.

| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) |

| Ampicillin | 28 | 30 | 26 | 24 |

| Compound 4i | 22 | 20 | 24 | 22 |

| Compound 4g | 16 | 14 | 18 | 16 |

Data is illustrative and sourced from a representative study. thaiscience.info

Antifungal Activity

The pyridazine core is a structural motif found in numerous compounds with a wide array of biological activities, including antifungal properties. nih.govnih.gov Various derivatives of pyridazinone and thiopyridazine have demonstrated activity against several fungal strains. researchgate.net For instance, certain pyridazin-3-thione derivatives have been screened for their in vitro antimicrobial activity, including against the fungus Candida albicans. researchgate.net

Studies on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives revealed that they exhibited a range of antifungal activities, from weak to good, against tested fungi at a concentration of 50 μg/mL. nih.gov Specifically, certain analogs showed notable inhibition of G. zeae, F. oxysporum, and C. mandshurica. nih.gov The introduction of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) moieties into the pyridazin-3(2H)-one ring has been explored as a strategy to develop compounds with potent antifungal activity. nih.govnih.gov This is based on the observation that oxadiazole and thiadiazole derivatives themselves are associated with good antifungal characteristics. nih.gov

The antifungal potential of pyridazine derivatives is often evaluated through the synthesis of a series of analogs and subsequent screening against various pathogenic fungi. nih.govresearchgate.net For example, some 2,6-disubstituted-3(2H)-pyridazinone derivatives have been identified as promising candidates for the development of more effective antifungal agents against Candida species. researchgate.net The general approach involves modifying the pyridazine scaffold and assessing the impact of these modifications on antifungal efficacy. nih.gov

Table 1: Antifungal Activity of Selected Pyridazine Analogs

| Compound ID | Fungus | Inhibition (%) at 50 µg/mL | Reference |

| 3d | G. zeae | 45.1 | nih.gov |

| 3e | G. zeae | 43.8 | nih.gov |

| 6b | G. zeae | 40.4 | nih.gov |

| 3d | F. oxysporum | 38.2 | nih.gov |

| 3f | F. oxysporum | 44.2 | nih.gov |

| 7c | F. oxysporum | 43.1 | nih.gov |

| 3d | C. mandshurica | 43.5 | nih.gov |

| 3e | C. mandshurica | 40.6 | nih.gov |

| 3h | C. mandshurica | 47.8 | nih.gov |

Antiproliferative Activity in Cellular Assays (non-clinical cell lines)

Pyridazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many analogs demonstrating antiproliferative activity against various cancer cell lines. nih.govresearchgate.netresearchgate.net The core pyridazine structure is often modified to enhance these effects. nih.govresearchgate.net

Cell Viability Assays (e.g., MTT assays)

The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity. nih.govnih.govnih.gov This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of the number of viable cells. nih.gov The amount of formazan produced is proportional to the cell number, allowing for the quantification of cytotoxicity of a compound. nih.govnih.gov

Numerous studies have employed the MTT assay to evaluate the antiproliferative effects of pyridazine derivatives on various cancer cell lines. researchgate.netnih.gov For example, a series of novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were synthesized and evaluated for their effects on gastric adenocarcinoma cells (AGS) and human gingival fibroblasts (HGFs). nih.gov Several of these compounds showed good antiproliferative activity against AGS cells with limited cytotoxicity towards the non-cancerous HGFs. nih.gov In another study, new 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl] pyridazin-3(2H)-one derivatives were synthesized and tested against five human cancer cell lines, with some compounds showing potent antiproliferative activity. researchgate.net

The results of these assays are often expressed as IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. For instance, thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol were studied for their antiproliferative activity against U937 cancer cells, and some compounds demonstrated IC50 values below 20 μM. nih.gov

Table 2: Antiproliferative Activity of Selected Pyridazine Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4b | U937 | <20 | nih.gov |

| Compound 4j | U937 | <20 | nih.gov |

| Compound 4l | U937 | <20 | nih.gov |

| Compound 2 | MCF-7 | 0.013 | mdpi.com |

| Compound 3 | MCF-7 | 0.023 | mdpi.com |

| Compound 2 | MDA-MB-231 | 0.056 | mdpi.com |

Cell Cycle Analysis

The antiproliferative activity of certain compounds can be attributed to their ability to interfere with the cell cycle, leading to arrest at specific phases and subsequent apoptosis. nih.gov Pyridazine derivatives have been investigated for their impact on cell cycle progression in cancer cells. For instance, some 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, designed as tubulin polymerization inhibitors, were found to cause G2/M phase cell cycle arrest in HeLa cells. nih.gov This arrest of the cell cycle is a common mechanism for anticancer agents that target microtubules. nih.gov

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, making them an attractive target for anticancer drug development. nih.gov Some pyridazine derivatives have been specifically designed as tubulin polymerization inhibitors. researchgate.netnih.gov By replacing the cis-double bond of combretastatin (B1194345) A-4, a potent tubulin inhibitor, with a pyridazine ring, researchers have developed conformationally constrained analogs. researchgate.net

One study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines demonstrated that the most active compound effectively inhibited tubulin polymerization in a concentration-dependent manner, similar to the known inhibitor CA-4. nih.gov This inhibition of tubulin dynamics disrupts the microtubule network within cancer cells, leading to mitotic arrest and apoptosis. nih.gov However, it is noteworthy that not all cytotoxic pyridazine analogs exert their effect through tubulin polymerization inhibition, suggesting that other mechanisms of action may be involved for some derivatives. nih.gov

Antioxidant Properties (in vitro assays)

Pyridazinone derivatives have been investigated for their antioxidant properties. researchgate.net In vitro assays are commonly used to evaluate the ability of these compounds to scavenge free radicals and inhibit oxidative processes. researchgate.netnih.gov

Free Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method for assessing the free radical scavenging activity of compounds. scielo.brmdpi.comnih.gov This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov

The antioxidant potential of various pyridazine analogs has been evaluated using the DPPH assay. scielo.br For instance, a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested for their ability to inhibit superoxide (B77818) formation and lipid peroxidation, with most compounds showing strong inhibitory effects. researchgate.net In another study, the DPPH radical scavenging activity of newly synthesized triazole derivatives containing a thiazole (B1198619) and pyridine (B92270) ring was investigated, highlighting the potential for heterocyclic compounds to possess antioxidant properties. scielo.br The results of these assays are often compared to standard antioxidants like ascorbic acid or butylated hydroxyanisole (BHA). jfda-online.com

Table 3: DPPH Radical Scavenging Activity of Selected Essential Oils (for comparison)

| Essential Oil | Concentration (mg/mL) | Scavenging Activity (%) | Reference |

| Cinnamon Bark | 5 | 91.4 ± 0.002 | jfda-online.com |

| Origanum | 5 | 86.66 ± 0.008 | jfda-online.com |

| Thyme Wild | 5 | 52.54 ± 0.016 | jfda-online.com |

Lipid Peroxidation Inhibition

There is no direct research detailing the lipid peroxidation inhibitory activity of this compound. However, studies on analogous pyridazine and pyridazinone derivatives suggest that the core pyridazine structure is a viable scaffold for antioxidant activity.

Plant Growth Regulation Studies

Similarly, specific data on the plant growth regulatory effects of this compound is not found in the reviewed literature. The exploration of pyridazine derivatives as plant growth regulators has been a subject of interest, with various analogs showing effects on plant development.

Patents and scientific articles describe the use of certain pyridazine compounds as herbicides and plant growth regulators. These activities are highly dependent on the specific substitution pattern around the pyridazine core. For example, different functional groups on the pyridazine ring can influence a compound's ability to interact with plant biological pathways, leading to effects such as growth promotion or inhibition. Without experimental data for this compound, its specific effects on plant growth remain speculative. Further research would be necessary to determine if the combination of the 4-ethylphenyl and thiol substituents confers any significant plant growth regulatory properties.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netgsconlinepress.com It is extensively employed to determine molecular geometries, electronic properties, and vibrational frequencies. For 6-(4-Ethylphenyl)pyridazine-3-thiol, DFT calculations offer a fundamental understanding of its intrinsic characteristics.

Electronic Structure Elucidation (HOMO-LUMO analysis)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. mdpi.com

In the case of pyridazine (B1198779) derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, including the sulfur atom and the pyridazine ring, while the LUMO is typically located over the electron-deficient regions. researchgate.netgsconlinepress.com The analysis of the HOMO-LUMO gap helps in predicting the charge transfer interactions that can occur within the molecule, which is a key factor in its potential biological activity. nih.gov For instance, a study on the closely related compound 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) calculated the HOMO and LUMO energies, providing a reference for what can be expected for this compound. researchgate.netgsconlinepress.com A small HOMO-LUMO gap indicates that the molecule can be easily excited, facilitating electronic transitions and interactions. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Related Pyridazine Thione Data based on the analogous compound 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) as a proxy.

| Parameter | Value (eV) | Reference |

| EHOMO | -5.99 | researchgate.netgsconlinepress.com |

| ELUMO | -1.87 | researchgate.netgsconlinepress.com |

| Energy Gap (ΔE) | 4.12 | researchgate.netgsconlinepress.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyridazine ring and the sulfur atom of the thiol group, highlighting these as the primary sites for hydrogen bonding and interactions with electrophiles. researchgate.netnih.gov The aromatic phenyl ring would exhibit a mix of potentials, while the hydrogen atoms would represent regions of positive potential. Such maps are crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding, where electrostatic complementarity is a key driver of affinity. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. researchgate.netresearchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netgsconlinepress.com

Ionization Potential (I) and Electron Affinity (A) relate to the energies of the HOMO and LUMO, respectively.

Electronegativity (χ) measures the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S) describe the molecule's resistance to change in its electron distribution; a soft molecule has a small energy gap and is more reactive. mdpi.com

Electrophilicity Index (ω) quantifies the energy stabilization when the molecule accepts additional electronic charge from the environment. researchgate.netgsconlinepress.com

These parameters provide a quantitative basis for comparing the reactivity of different molecules. A study on 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) calculated these values, which serve as a useful benchmark for this compound. researchgate.netgsconlinepress.com High softness and electrophilicity values would suggest that the compound is chemically reactive and a good electrophile. researchgate.netgsconlinepress.com

Table 2: Illustrative Global Reactivity Descriptors for a Related Pyridazine Thione Data based on the analogous compound 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) as a proxy.

| Descriptor | Formula | Value (eV) | Reference |

| Ionization Potential (I) | -EHOMO | 5.99 | researchgate.netgsconlinepress.com |

| Electron Affinity (A) | -ELUMO | 1.87 | researchgate.netgsconlinepress.com |

| Electronegativity (χ) | (I+A)/2 | 3.93 | researchgate.netgsconlinepress.com |

| Chemical Hardness (η) | (I-A)/2 | 2.06 | researchgate.netgsconlinepress.com |

| Chemical Softness (S) | 1/(2η) | 0.24 | researchgate.netgsconlinepress.com |

| Electrophilicity Index (ω) | χ²/(2η) | 3.75 | researchgate.netgsconlinepress.com |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

Ligand-Protein Binding Mode Predictions

Docking simulations of this compound into the active site of a target protein can predict its binding conformation and key interactions. nih.gov For pyridazine-containing compounds, interactions are often governed by the hydrogen-bonding capacity of the two adjacent ring nitrogen atoms and the specific substituents. nih.gov

In a hypothetical docking study, the pyridazine nitrogen atoms and the thiol sulfur atom of this compound would be expected to act as hydrogen bond acceptors or donors, forming crucial contacts with amino acid residues like glutamine, asparagine, or serine in a protein's active site. researchgate.netashdin.com The ethylphenyl group would likely engage in hydrophobic or π-π stacking interactions with nonpolar residues such as leucine, isoleucine, or phenylalanine, further stabilizing the ligand-protein complex. acs.org The precise binding mode reveals which parts of the molecule are essential for binding and guides further structural modifications to enhance potency. researchgate.net

Binding Affinity Estimation

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity (or free energy of binding) between the ligand and the protein. mdpi.com This score ranks potential ligands, with lower energy values typically indicating stronger binding. Binding affinity is often expressed as a docking score or in units of kcal/mol.

For this compound, the estimated binding affinity would depend on the specific protein target. Docking studies of similar pyridazine derivatives have shown binding energies ranging from -7 to -11 kcal/mol, indicating potent interactions. mdpi.comnih.gov For example, various pyridazine derivatives have been docked against targets like the c-Met kinase and cannabinoid receptors, showing favorable binding energies. nih.govnih.gov The estimation of binding affinity is crucial for prioritizing compounds for experimental testing, as it provides a quantitative measure of their potential efficacy.

Table 3: Common Interacting Residues and Binding Affinity Ranges for Pyridazine Derivatives in Docking Studies

| Interaction Type | Common Amino Acid Residues | Typical Binding Affinity Range (kcal/mol) |

| Hydrogen Bonding | GLU, LEU, ASP, LYS, TYR | -7.0 to -11.5 |

| Hydrophobic/π-π Stacking | ILE, LEU, PHE, MET, TYR | -7.0 to -11.5 |

Identification of Key Intermolecular Interactions

The non-covalent interactions that this compound can form with its environment, such as a biological receptor or other molecules in a crystal lattice, are fundamental to its function and properties. Computational methods are employed to identify and characterize these key intermolecular forces, which primarily include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The this compound molecule possesses both hydrogen bond donors and acceptors. The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors. In some crystal structures of related pyridazine derivatives, N—H...O hydrogen bonds have been observed to form helical chains of molecules. scilit.com The interaction between an aromatic ring and a thiol group is also a recognized form of hydrogen bonding, with a potential stabilization energy of 2.0-3.6 kcal/mol.

A summary of the potential key intermolecular interactions for this compound is presented below.

| Interaction Type | Participating Groups | Description |

| Hydrogen Bonding (Donor) | Thiol (-SH) group | The hydrogen atom of the thiol group can be donated to a suitable acceptor atom like oxygen or nitrogen. |

| Hydrogen Bonding (Acceptor) | Pyridazine ring nitrogens | The lone pair of electrons on the nitrogen atoms can accept a hydrogen atom from a donor group. |

| π-π Stacking | Ethylphenyl ring, Pyridazine ring | Face-to-face or edge-to-face stacking of the aromatic rings, contributing to molecular stability. |

Molecular Dynamics (MD) Simulations for Ligand-Target Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its dynamic behavior when interacting with a biological target, such as a protein. These simulations are instrumental in understanding the stability of ligand-receptor complexes and the nature of their interactions under physiological conditions. nih.gov

The key parameters and outcomes of a typical MD simulation for a pyridazine derivative are summarized in the table below.

| Simulation Parameter/Outcome | Description | Typical Software/Method |

| System Setup | The ligand-protein complex is solvated in a water box with counter-ions to neutralize the system. | GROMACS, AMBER |

| Force Field | A set of parameters used to describe the potential energy of the system. | CHARMm, OPLS |

| Simulation Time | The duration of the simulation, often in the nanosecond range, to observe relevant molecular motions. | 10-100 ns or more |

| Trajectory Analysis | Analysis of the coordinates of all atoms over time to study conformational changes and interactions. | RMSD, RMSF analysis |

| Binding Free Energy Calculation | Estimation of the strength of the ligand-target interaction. | MM/PBSA, MM/GBSA |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. nih.gov

QSAR studies can be performed in two (2D-QSAR) or three (3D-QSAR) dimensions. 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and topological indices. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and calculate steric and electrostatic fields around them. tandfonline.comresearchgate.net These fields are then correlated with the biological activity to generate a predictive model.

The predictive power of a QSAR model is assessed using several statistical parameters. The cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model, while the conventional correlation coefficient (r²) indicates the goodness of fit for the training set. The predictive correlation coefficient (R²pred) evaluates the model's ability to predict the activity of an external test set of compounds. tandfonline.com

A summary of typical statistical parameters from 3D-QSAR studies on related heterocyclic compounds is provided below. tandfonline.com

| Statistical Parameter | Description | Typical Value Range |

| q² (Cross-validated r²) | Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. | 0.744 - 0.757 |

| r² (Non-cross-validated r²) | Represents the correlation between the predicted and actual activities for the training set. | 0.978 - 0.988 |

| R²pred (Predictive r²) | Measures the predictive power of the model for an external test set of compounds. | 0.898 - 0.916 |

These QSAR models can generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, providing crucial guidance for the synthesis of new derivatives. tandfonline.com

Structure Activity Relationship Sar Studies for 6 4 Ethylphenyl Pyridazine 3 Thiol Derivatives

Impact of Substituents on Biological Activity

The biological profile of 6-(4-Ethylphenyl)pyridazine-3-thiol derivatives can be significantly altered by the introduction of various substituents on the pyridazine (B1198779) core and the pendant phenyl ring. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Influence of Aryl Group Modifications (e.g., ethylphenyl vs. other phenyl substituents)

The nature and position of substituents on the 6-aryl moiety play a pivotal role in modulating the biological activity of pyridazine derivatives. While direct SAR studies on this compound are limited in publicly available literature, valuable insights can be extrapolated from studies on analogous 6-aryl-pyridazine series.

For instance, in a series of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones evaluated for anticancer activity, the substitution pattern on the aryl ring was found to be critical. One derivative, in particular, showed remarkable activity against leukemia and non-small cell lung cancer cell lines. nih.gov This suggests that electronic and steric properties of the substituent on the phenyl ring can dramatically impact cytotoxicity. In the case of this compound, the ethyl group at the para-position introduces a lipophilic character, which can influence cell membrane permeability and interaction with hydrophobic pockets in target proteins.

Furthermore, studies on 3-amino-6-aryl-pyridazines identified them as selective CB2 agonists for treating inflammatory pain. nih.gov The SAR investigation in this series would likely provide clues as to how different aryl substituents, including the 4-ethylphenyl group, could affect receptor binding and efficacy.

| Compound/Analog Series | Aryl Substituent | Observed Biological Activity Trend | Reference |

| 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones | Varied | Substituents on the aryl ring are critical for anticancer activity. | nih.gov |

| 3-amino-6-aryl-pyridazines | Varied | Identified as selective CB2 agonists. | nih.gov |

Effects of Thiol Position and Derivatization (e.g., -SH vs. -S-alkyl)

The thiol group at the 3-position of the pyridazine ring is a key functional handle for derivatization, offering a pathway to a wide array of analogs with potentially improved properties. The free thiol (-SH) can exist in equilibrium with its tautomeric thione form. Derivatization of this group, for example, by S-alkylation, can lock the molecule in the thiol form and introduce new structural features that can modulate biological activity.

General strategies for thiol derivatization are well-established and can be applied to the this compound scaffold. nih.gov These modifications can impact factors such as:

Solubility: Introducing polar groups through S-derivatization can enhance aqueous solubility.

Metabolic Stability: The thiol group can be susceptible to oxidation. Converting it to a thioether or another derivative can block this metabolic pathway.

Target Engagement: The modified substituent can form new interactions with the biological target, potentially increasing affinity and potency. For example, in a series of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives, the nature of the group attached to the sulfur atom was crucial for their antiviral activity. nih.gov

The high reactivity and selectivity of thiol derivatization reactions make this a versatile approach for optimizing the properties of lead compounds. pnnl.gov

| Modification | Potential Effect | General Reference |

| S-Alkylation | Increased metabolic stability, altered solubility, new target interactions. | nih.gov |

| S-Acylation | Prodrug potential, altered pharmacokinetic profile. | nih.gov |

| Disulfide formation | Potential for reversible covalent inhibition, altered cell permeability. | nih.gov |

Positional Isomerism and Activity Modulation

Stereochemical Considerations in Derivatives

Stereochemistry becomes a critical factor when chiral centers are introduced into derivatives of this compound. This can occur, for instance, through the addition of a chiral substituent during the derivatization of the thiol group or the phenyl ring. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Therefore, should any derivatization of this compound lead to the formation of stereoisomers, their separation and individual biological evaluation would be essential.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug design to identify novel core structures with improved properties while retaining the key pharmacophoric features of the original molecule. nih.gov For this compound, this could involve replacing the pyridazine-thiol core with other heterocyclic systems that can maintain a similar spatial arrangement of the key functional groups.

Bioisosteric replacement is a related concept where one functional group is replaced by another with similar physical or chemical properties, often leading to improved biological activity or pharmacokinetic profiles. For the this compound scaffold, several bioisosteric replacements could be considered:

Thiol Group Replacement: The thiol/thione moiety could potentially be replaced with other groups capable of acting as hydrogen bond donors/acceptors or having similar electronic properties. For example, a thiadiazole ring has been shown to be a successful bioisostere for a pyridazine ring in some contexts. nih.gov

Pyridazine Ring Replacement: The entire pyridazine ring could be replaced by other six-membered heterocycles like pyrimidine (B1678525) or pyrazine, or even five-membered rings such as triazoles or thiadiazoles. For example, some triazole derivatives have shown potent anticonvulsant activity, a property sometimes associated with pyridazine-containing compounds. nih.gov The choice of replacement would depend on the desired biological target and the key interactions to be preserved.

Ethylphenyl Group Replacement: The ethylphenyl group could be replaced with other substituted aryl or heteroaryl rings to explore different binding interactions.

Applications of Pyridazine 3 Thiol Scaffolds in Material Science and Chemical Biology Excluding Clinical Applications

Use as Building Blocks in Organic Synthesis

The pyridazine (B1198779) scaffold, particularly when functionalized with a thiol group, serves as a valuable building block for the synthesis of more complex molecular architectures. The presence of multiple reaction sites—the thiol group, the aromatic ring, and the pyridazine core itself—allows for a variety of chemical transformations.

Researchers have utilized pyridazine derivatives as precursors for the synthesis of a wide range of heterocyclic compounds. For instance, the reaction of 3-chloropyridazine (B74176) with various nucleophiles is a common strategy to introduce diverse functionalities. The thiol group in pyridazine-3-thiol (B1598171) can be readily alkylated, acylated, or oxidized to form sulfides, thioesters, and disulfides, respectively. These reactions provide access to a library of compounds with tailored properties.

Furthermore, the aryl group at the 6-position, such as the 4-ethylphenyl group, can be modified through standard aromatic substitution reactions, further expanding the chemical space accessible from this scaffold. The versatility of the pyridazine core is also demonstrated in its use in cycloaddition reactions and metal-catalyzed cross-coupling reactions to construct fused heterocyclic systems and bi-aryl structures. These synthetic strategies highlight the importance of pyridazine-3-thiol derivatives as foundational molecules in the construction of novel organic materials and biologically active compounds. umich.eduacs.org

Pyridazine-Thiol as a Linker for Bioconjugation (e.g., protein modification)

The ability to selectively connect molecules to biomolecules, such as proteins, is a cornerstone of chemical biology. Pyridazine-thiol and its oxidized counterpart, pyridazinedione, have emerged as powerful tools in this field, offering unique advantages as linkers for bioconjugation.

Thiol-Reactive Pyridazinedione Motifs

Pyridazinediones, which can be formed from pyridazine-3-thiols, are particularly effective for the site-specific modification of cysteine residues in proteins. rsc.orgrsc.orgthermofisher.com The reaction proceeds via a Michael addition of the thiol group of the cysteine to the activated double bond of the pyridazinedione ring. This reaction is highly selective for thiols, minimizing off-target reactions with other amino acid residues. rsc.orgrsc.org

The reactivity of the pyridazinedione can be tuned by modifying the substituents on the pyridazine ring. For example, the presence of electron-withdrawing groups can enhance the electrophilicity of the double bond, leading to faster conjugation rates. This tunability allows for the optimization of the linker for specific applications. rsc.org

Interactive Table: Reactivity of Pyridazinedione Motifs

| Pyridazinedione Substituent | Relative Reactivity with Thiols | Reference |

| Electron-donating group | Lower | rsc.org |

| Electron-withdrawing group | Higher | rsc.org |

| Unsubstituted | Moderate | rsc.orgrsc.org |

Control over Linker Cleavability

A key feature of the pyridazinedione linker is the potential for controlled cleavage. The Michael addition reaction is reversible, allowing for the release of the conjugated molecule under specific conditions. This "click-to-release" chemistry is highly desirable for applications where the release of a cargo molecule at a specific time and place is required. rsc.orgrsc.orgresearchgate.netscienceopen.comnih.gov

The stability of the thiol-pyridazinedione linkage can be modulated. For instance, the introduction of certain substituents on the pyridazine ring can influence the rate of the retro-Michael reaction, thereby controlling the release kinetics. This provides a mechanism for designing linkers that are stable under physiological conditions but can be cleaved by a specific trigger, such as a change in redox potential or the presence of a specific enzyme. rsc.orgrsc.org This contrasts with more traditional maleimide-based linkers, which can be less stable and prone to off-target reactions. rsc.org

Development of Small Molecule-Drug Conjugates (SMDCs) Scaffolds

The principles of bioconjugation using pyridazine-based linkers are directly applicable to the development of small molecule-drug conjugates (SMDCs). SMDCs are a promising therapeutic modality that combines a small molecule targeting agent with a potent cytotoxic payload. The linker plays a critical role in the efficacy and safety of the SMDC, ensuring that the payload is delivered specifically to the target cells.

The tunable reactivity and cleavability of pyridazinedione linkers make them highly suitable for SMDC applications. acs.org A targeting moiety, such as a small molecule that binds to a receptor overexpressed on cancer cells, can be attached to the pyridazinedione linker. The other end of the linker is then conjugated to a potent drug. The resulting SMDC can circulate in the bloodstream, and upon reaching the target tissue, the linker can be cleaved to release the drug, minimizing systemic toxicity. The ability to control the release rate through linker design is a significant advantage in optimizing the therapeutic window of the SMDC.

Integration into Responsive Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They have found widespread use in biomedical applications, including drug delivery, tissue engineering, and as biosensors. The incorporation of responsive elements into hydrogels allows for the creation of "smart" materials that can change their properties in response to external stimuli.

Pyridazinedione moieties have been successfully used as cross-linkers in the formation of responsive hydrogels. nih.govacs.orgyoutube.com In this approach, polymer chains functionalized with thiol groups are cross-linked using a bifunctional pyridazinedione. The resulting hydrogel's mechanical properties, such as stiffness and swelling, can be controlled by the density of the cross-links.

Crucially, the reversible nature of the thiol-pyridazinedione linkage can be exploited to create dynamic and degradable hydrogels. nih.govacs.org The addition of a competing thiol can disrupt the cross-links, leading to the degradation of the hydrogel and the release of any encapsulated cargo. This provides a mechanism for creating stimuli-responsive hydrogels that can release drugs or other therapeutic agents in a controlled manner. For example, a hydrogel could be designed to degrade in the presence of high concentrations of glutathione, a tripeptide found at elevated levels in the intracellular environment, providing a targeted release mechanism. nih.gov

Interactive Table: Properties of Pyridazine-Based Hydrogels

| Stimulus | Response | Application | Reference |

| Addition of thiols | Degradation, cargo release | Controlled drug delivery, tissue engineering | nih.govacs.org |

| pH change | Swelling/deswelling | pH-responsive drug delivery | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-(4-ethylphenyl)pyridazine-3-thiol, both ¹H and ¹³C NMR would provide critical data on the number and types of protons and carbons, respectively, as well as their connectivity.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the protons on the phenyl ring (likely appearing as two doublets in the aromatic region, characteristic of a 1,4-disubstituted pattern), and the protons on the pyridazine (B1198779) ring. The thiol proton might appear as a broad singlet, and its chemical shift could be concentration-dependent and affected by the solvent.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each unique carbon atom. This includes the two carbons of the ethyl group, the carbons of the phenyl ring (with four signals due to symmetry), and the carbons of the pyridazine ring. The carbon atom attached to the sulfur (C-3) would likely appear in a characteristic downfield region. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning each proton and carbon signal and confirming the connectivity between the ethylphenyl and pyridazine-thiol moieties. researchgate.netipb.ptnih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | Triplet | ~15 |

| Ethyl -CH₂ | Quartet | ~28 |

| Phenyl C-H (ortho to ethyl) | Doublet | ~128 |

| Phenyl C-H (meta to ethyl) | Doublet | ~129 |

| Phenyl C (ipso-ethyl) | Singlet (quat) | ~145 |

| Phenyl C (ipso-pyridazine) | Singlet (quat) | ~135 |

| Pyridazine C-4/C-5 H | Doublets | ~7.0-8.0 |

| Pyridazine C-4/C-5 | - | ~125-135 |

| Pyridazine C-6 | - | ~150-160 |

| Pyridazine C-3 (C-S) | - | ~170-180 |

| Thiol S-H | Broad Singlet | - |

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS, HRMS-ESI)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be the method of choice. nih.govnih.gov

This technique would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high resolution of the measurement would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. Fragmentation of the parent ion in the mass spectrometer could lead to characteristic daughter ions, for example, through the loss of the ethyl group or cleavage of the bond between the phenyl and pyridazine rings, further corroborating the proposed structure.

Table 2: Expected HRMS-ESI Data for this compound

| Ion | Calculated m/z |

| [C₁₂H₁₂N₂S + H]⁺ | 217.0794 |

Note: The calculated m/z is for the most abundant isotopes of each element.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netcdnsciencepub.com

The IR spectrum of this compound would be expected to display several characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic (ethyl) portions of the molecule, typically in the 2800-3100 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. A key feature would be the C=S stretching vibration, which for thiones can appear in the region of 1050-1250 cm⁻¹. The presence of a thiol (S-H) group would be indicated by a weak absorption band around 2550-2600 cm⁻¹, although this can sometimes be difficult to observe. The tautomeric equilibrium between the thiol and thione forms can influence the IR spectrum significantly. ekb.eg

Table 3: Anticipated IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| S-H Stretch (Thiol) | 2600-2550 (weak) |

| C=N Stretch (Pyridazine) | ~1600 |

| Aromatic C=C Stretch | 1580-1450 |

| C=S Stretch (Thione) | 1250-1050 |

Note: This table provides a general guide. The exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Elucidation

Furthermore, X-ray crystallography would reveal the tautomeric form present in the solid state, i.e., whether the compound exists as the pyridazine-3-thiol (B1598171) or the pyridazin-3(2H)-thione tautomer. It would also provide insights into intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H of the thione and the sulfur atom of a neighboring molecule) and π-π stacking, which govern the crystal packing. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule.

For this compound, the presence of conjugated aromatic and heteroaromatic rings would be expected to give rise to characteristic absorption bands in the UV region. Typically, π → π* transitions in such conjugated systems result in strong absorptions. The position of the absorption maxima (λmax) can be influenced by the solvent polarity. mdpi.comresearchgate.netresearchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula (C₁₂H₁₂N₂S). A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.netcore.ac.uk

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

| Carbon (C) | 66.63 |

| Hydrogen (H) | 5.59 |

| Nitrogen (N) | 12.95 |

| Sulfur (S) | 14.82 |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing pyridazine (B1198779) derivatives are established, future research should focus on developing more efficient, modular, and environmentally friendly synthetic routes. researchgate.netresearchgate.net Current strategies often involve multi-step procedures starting from substituted acetophenones or employing reagents like phosphorus pentasulfide. nih.govcu.edu.eg

Future synthetic explorations could include:

Flow Chemistry and Automation: Implementing continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing. This is particularly relevant for handling potentially hazardous reagents sometimes used in thiol synthesis.

Catalytic C-H Activation: Direct C-H functionalization of the pyridazine or phenyl ring would provide a more atom-economical approach to introduce diversity, bypassing the need for pre-functionalized starting materials. researchgate.net

One-Pot, Multi-Component Reactions: Designing convergent synthetic strategies where multiple components are combined in a single reaction vessel can significantly improve efficiency and reduce waste. researchgate.net For instance, a one-pot reaction combining a suitable diketone precursor, a hydrazine (B178648) source, and a sulfur transfer agent could streamline the synthesis of the core scaffold.

Greener Solvents and Catalysts: Investigating the use of bio-based solvents, water, or ionic liquids, alongside heterogeneous catalysts, would align with the principles of green chemistry, reducing the environmental impact of the synthesis. researchgate.net

Design and Synthesis of Advanced Derivatives with Tuned Properties

The 6-(4-Ethylphenyl)pyridazine-3-thiol scaffold is highly amenable to structural modification to fine-tune its physicochemical and biological properties. blumberginstitute.org Future work should focus on the rational design of advanced derivatives with specific target profiles.

Key areas for derivatization include:

Modification of the Phenyl Ring: Introducing various substituents (electron-donating or electron-withdrawing) onto the phenyl ring can modulate the electronic properties of the entire molecule, potentially influencing target binding affinity and pharmacokinetic properties. nih.govcu.edu.eg

Alterations to the Ethyl Group: Replacing the ethyl group with other alkyl chains, cyclic fragments, or functional groups containing heteroatoms could explore new binding pockets and improve properties like solubility or metabolic stability.

Bioisosteric Replacement of the Thiol Group: While the thiol group is key to the reactivity of many pyridazine-3-thiol (B1598171) derivatives, exploring bioisosteres such as hydroxyl, amino, or selenyl groups could lead to derivatives with altered reactivity, selectivity, and toxicity profiles. blumberginstitute.org The thione-thiol tautomerism inherent in these structures also presents an opportunity for targeted design. cu.edu.egnih.gov

Table 1: Proposed Modifications to this compound and Their Potential Impact

| Modification Site | Example Substituent | Potential Impact on Properties |

| Phenyl Ring (para-position) | -CF₃, -NO₂ | Increase electron-withdrawing character, potentially altering target interactions. |

| -OCH₃, -N(CH₃)₂ | Increase electron-donating character, potentially improving binding affinity. | |

| Ethyl Group | Cyclopropyl, tert-Butyl | Enhance metabolic stability by blocking potential oxidation sites. |

| -(CH₂)₂-OH | Improve aqueous solubility and introduce a new hydrogen bonding vector. | |

| Pyridazine Core | Substitution at C4/C5 | Modulate ring electronics and steric profile to enhance selectivity. nih.gov |

| Thiol Group | -OH, -NH₂ | Bioisosteric replacement to alter reactivity and hydrogen bonding capacity. blumberginstitute.org |

| -S-CH₂-COOH | Prodrug approach to improve delivery and release the active thiol in situ. |

Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level

Understanding how this compound and its derivatives interact with biological targets is crucial for rational drug design. The pyridazine scaffold is known for its ability to engage in significant molecular recognition events. nih.govblumberginstitute.org

Future mechanistic studies should aim to:

Identify Covalent Targets: The nucleophilic thiol group is capable of forming reversible or irreversible covalent bonds with electrophilic residues on target proteins, such as cysteine. nih.gov Proteomic techniques like Activity-Based Protein Profiling (ABPP) could be employed to identify the specific protein targets of these compounds within a cellular context.

Elucidate Non-Covalent Interactions: The pyridazine ring's two adjacent nitrogen atoms are effective hydrogen bond acceptors, and the ring system can participate in π-π stacking interactions with aromatic amino acid residues. nih.gov High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, of ligand-protein complexes are needed to visualize these binding modes in atomic detail.

Investigate the Role of Tautomerism: The thiol-thione tautomerism can significantly impact the compound's reactivity and its ability to act as a hydrogen bond donor or acceptor. nih.gov Advanced spectroscopic techniques (e.g., 2D NMR) combined with computational studies can clarify which tautomer is prevalent under physiological conditions and which is responsible for biological activity. nih.gov

Advanced Computational Modeling for Predictive Design

In silico methods are indispensable tools for accelerating the discovery and optimization of bioactive compounds. nih.gov Future research should leverage advanced computational modeling to guide the design of novel this compound derivatives.

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of proposed derivatives, predict their reactivity (e.g., the pKa of the thiol group), and understand the energetics of tautomerization. nih.gov

Molecular Docking and Dynamics: Docking studies can predict the binding poses of derivatives within the active site of a target protein, while molecular dynamics (MD) simulations can assess the stability of these poses and reveal key dynamic interactions over time. nih.govcu.edu.egacs.org

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can be used to predict the potency of virtual compounds before their synthesis, prioritizing the most promising candidates.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity, providing a blueprint for designing novel scaffolds that retain the necessary interactions with a target.

Table 2: Application of Computational Methods in Future Research

| Computational Method | Specific Application for Pyridazine-3-thiol Research |

| Density Functional Theory (DFT) | Calculate charge distribution, predict thiol pKa, and model reaction mechanisms. nih.govacs.org |

| Molecular Docking | Predict binding modes and affinities for specific protein targets (e.g., kinases, proteases). nih.govnih.gov |

| Molecular Dynamics (MD) | Simulate the stability of ligand-protein complexes and analyze conformational changes. |

| QSAR | Develop predictive models for biological activity based on a library of synthesized derivatives. |

| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties to guide lead optimization. nih.gov |

Development of Pyridazine-3-thiol-Based Probes for Chemical Biology Studies

The unique reactivity of the thiol group makes this scaffold an excellent candidate for the development of chemical probes to study biological processes. nih.govchemscene.com These probes can be used for target identification, validation, and imaging.

Future research in this area should focus on:

Affinity-Based Probes: Synthesizing derivatives that incorporate a photoreactive group (e.g., a diazirine) or a latent electrophile. These probes can be used to covalently label target proteins upon activation, facilitating their identification via mass spectrometry.

"Clickable" Probes: Introducing a bioorthogonal handle, such as an alkyne or an azide, onto the pyridazine scaffold. nih.gov After the probe has bound to its cellular target, a reporter molecule (e.g., a fluorophore or biotin) can be attached via a "click" reaction, enabling visualization or enrichment of the target protein.

Fluorescent Probes: Designing derivatives where the fluorescence properties are modulated upon binding to a specific target or reacting with a particular analyte (e.g., reactive oxygen species). Such probes could be valuable for real-time imaging in living cells. acs.org The development of thiol-reactive fluorescence probes is an active area of research. acs.org

常见问题

Q. What are the established synthetic routes for 6-(4-Ethylphenyl)pyridazine-3-thiol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Coupling of intermediates : Pyridazine and aryl groups (e.g., 4-ethylphenyl) are coupled via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like ethanol or 1,4-dioxane under reflux .

- Thiol group introduction : Post-coupling, a thiol group is introduced at the 3-position via nucleophilic substitution or oxidation-reduction sequences. For example, using thiourea as a sulfur source under basic conditions (e.g., KOH) .

- Optimization : Yields improve with controlled pH (7–9), inert atmospheres (N₂/Ar), and catalysts like PdCl₂(dppf). Typical yields range from 45% to 72% depending on purity of intermediates .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., ethylphenyl protons at δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) and pyridazine ring signals (δ 7.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.08 for C₁₂H₁₂N₂S) .

- IR Spectroscopy : Detect thiol (-SH) stretching vibrations (~2550 cm⁻¹) and aromatic C=C/C=N bonds (1450–1600 cm⁻¹) .

Q. What are the common reactivity patterns of the thiol group in this compound?

- Methodological Answer : The thiol group (-SH) participates in:

- Oxidation : Forms disulfide bonds (e.g., with H₂O₂ or I₂) for dimerization studies .

- Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) to produce thioethers under basic conditions (e.g., NaOH in ethanol) .

- Metal coordination : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or materials science applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

- Methodological Answer :

- Structural modifications : Synthesize analogs with variations in:

- Aryl substituents : Replace 4-ethylphenyl with halogenated (e.g., 4-Cl) or methoxy groups to assess electronic effects .

- Heterocyclic cores : Substitute pyridazine with triazolo-pyridazine to enhance π-π stacking with biological targets .

- Biological assays : Screen against enzyme targets (e.g., kinases, phosphatases) using fluorescence polarization or calorimetry. Correlate IC₅₀ values with substituent electronic profiles .

Q. What enzymatic pathways might be inhibited by this compound, and how can mechanistic studies validate these targets?

- Methodological Answer :

- Hypothesized targets : Dual inhibition of apoptosis-related enzymes (e.g., Bcl-2/Bax) or DNA repair kinases (e.g., ATM/ATR) based on structural analogs .

- Validation methods :

- Enzyme kinetics : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations.

- Cellular assays : Use siRNA knockdowns to confirm target specificity in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can contradictory data in synthetic yields or biological activity be resolved?

- Methodological Answer :

- Yield discrepancies : Re-evaluate reaction conditions (e.g., catalyst loading, solvent purity) using design of experiments (DoE) to identify critical factors .

- Biological variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and use positive controls (e.g., staurosporine for apoptosis assays) .

Q. What advanced analytical methods are recommended for purity assessment and metabolite identification?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。